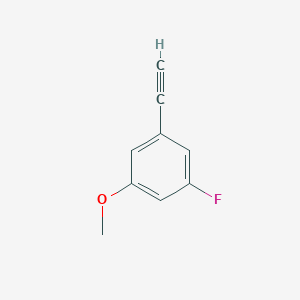

1-Ethynyl-3-fluoro-5-methoxybenzene

Description

1-Ethynyl-3-fluoro-5-methoxybenzene is a substituted aromatic compound featuring three distinct functional groups: an ethynyl (-C≡CH), fluoro (-F), and methoxy (-OCH₃) moiety. The ethynyl group contributes rigidity and reactivity typical of sp-hybridized systems, while the electron-donating methoxy and electron-withdrawing fluoro groups create a polarized electronic environment. This combination makes the compound valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and materials science applications. While its exact molecular weight depends on isotopic composition, the formula C₉H₇FO suggests a molecular weight of approximately 150.14 g/mol.

Properties

IUPAC Name |

1-ethynyl-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSZCAVTLOMPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-3-fluoro-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for 1-Ethynyl-3-fluoro-5-methoxybenzene typically involve multi-step synthesis processes. These processes often include the use of various reagents and catalysts to achieve the desired substitution on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-fluoro-5-methoxybenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethynyl, fluorine, or methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .

Scientific Research Applications

1-Ethynyl-3-fluoro-5-methoxybenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-Ethynyl-3-fluoro-5-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it forms a positively charged intermediate that undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Electronic Effects : The trifluoromethyl group in 1-ethyl-3-methoxy-5-(trifluoromethyl)benzene (CF₃) is significantly electron-withdrawing compared to the fluoro group in the target compound, altering electrophilic substitution patterns .

- Reactivity : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas the ethenyl (vinyl) group in 1-chloro-3-ethenyl-5-fluorobenzene is more prone to addition or polymerization .

Biological Activity

1-Ethynyl-3-fluoro-5-methoxybenzene, also known by its chemical identifier 1690599-79-1, is an aromatic organic compound characterized by a benzene ring substituted with an ethynyl group, a fluorine atom, and a methoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 1-Ethynyl-3-fluoro-5-methoxybenzene, including its mechanisms of action, research findings, and applications in drug discovery.

- Molecular Formula : C10H9F1O1

- Molecular Weight : 168.18 g/mol

- Structure : The compound features a linear ethynyl group attached to the benzene ring, contributing to its unique reactivity and interaction with biological targets.

The biological activity of 1-Ethynyl-3-fluoro-5-methoxybenzene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the ethynyl and methoxy groups can enhance lipophilicity and binding affinity to various receptors or enzymes, potentially modulating their activity.

Biological Activities

Research indicates that 1-Ethynyl-3-fluoro-5-methoxybenzene exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Investigations into the cytotoxic effects of this compound have shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted phenyl compounds, including 1-Ethynyl-3-fluoro-5-methoxybenzene. The results indicated significant inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentration levels for antimicrobial action .

- Cytotoxicity Against Cancer Cells : In vitro tests demonstrated that 1-Ethynyl-3-fluoro-5-methoxybenzene inhibited the proliferation of human leukemia cells (L1210) with an IC50 value of approximately . This suggests potential as a lead compound in anticancer drug development .

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | S. faecium | ||

| Antimicrobial | E. coli | ||

| Cytotoxicity | L1210 leukemia cells |

Synthesis and Derivatives

The synthesis of 1-Ethynyl-3-fluoro-5-methoxybenzene typically involves multi-step organic reactions, starting from readily available precursors. Its derivatives are also being explored for enhanced biological activity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.